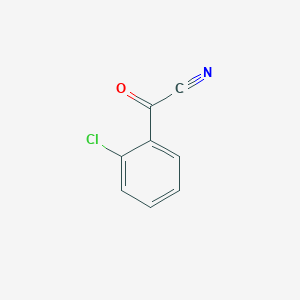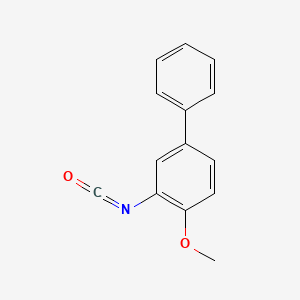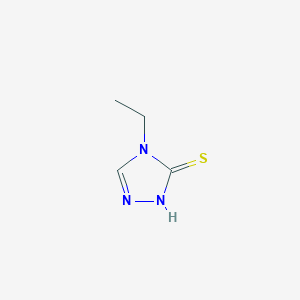
1-(3-氯丙酰基)吡咯烷
描述
1-(3-Chloropropanoyl)pyrrolidine is a chemical compound with the CAS Number: 63177-38-8 . It has a molecular weight of 161.63 and its IUPAC name is 1-(3-chloropropanoyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . A common method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropropanoyl)pyrrolidine is represented by the linear formula C7H12ClNO . The InChI code for this compound is 1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 .科学研究应用
药物化学:对映选择性合成
1-(3-氯丙酰基)吡咯烷在药物化学中用于生物活性分子的对映选择性合成。 吡咯烷环的立体异构性对于创造具有特定生物学特征的化合物至关重要,因为不同的立体异构体可以与对映选择性蛋白质以不同的方式结合 .
药理学:药物设计与发现
在药理学中,该化合物作为新型生物活性化合物的通用支架。 其饱和的吡咯烷环允许对药效团空间进行有效探索,并有助于药物分子的立体化学,影响其生物活性 .
有机合成:环状胺的中间体
1-(3-氯丙酰基)吡咯烷在环状胺的合成中充当中间体。 它参与各种合成策略,包括从环状或非环状前体构建环以及预制吡咯烷环的官能化 .
生物化学:结构研究
在生物化学中,该化合物由于其能够将手性引入生物化学分子并使其复杂化而被用于结构研究。 其掺入可以显着改变分子的物理化学性质,有助于研究生化途径 .
药物发现:SAR 和 ADMET 分析
药物发现中的构效关系 (SAR) 和吸收、分布、代谢、排泄和毒性 (ADMET) 分析使用 1-(3-氯丙酰基)吡咯烷。 它有助于了解化学结构与药理活性的关系 .
工业应用:化学合成
在工业上,它用于化学合成过程,特别是在生产需要特定立体化学构型的材料中。 它在创建对映体纯物质中的作用对于各种工业应用至关重要 .
安全和危害
未来方向
作用机制
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting a range of potential effects .
属性
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63177-38-8 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

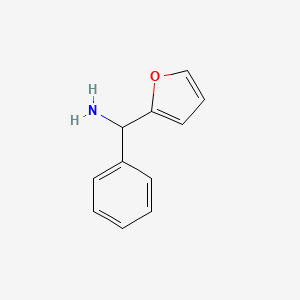
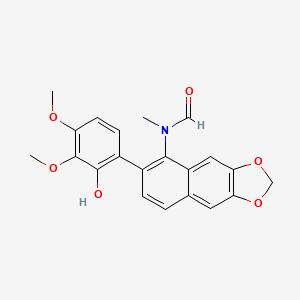
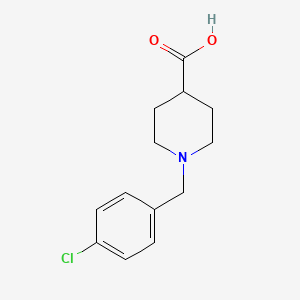

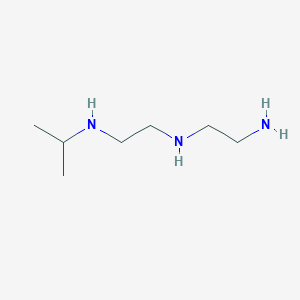
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
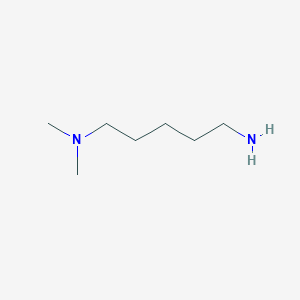
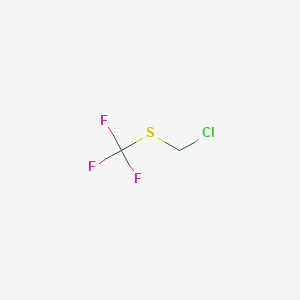
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

